Antiarrhythmic Potency: 2-Methoxy Derivative (Compound 3) Matches or Exceeds Lidocaine and Quinidine in Direct Comparative Screening
In a broad pharmacological screening of six 10-homolupinanoyl-2-R-phenothiazines conducted by Sparatore & Sparatore (1994), the 2-methoxy derivative (compound 3) was one of only three compounds—alongside compound 1 (R=H) and compound 5—that demonstrated antiarrhythmic activity 'comparable or superior to lidocaine and quinidine in three tests' [1]. This finding places the 2-methoxy congener within a select subset of the series possessing clinically relevant antiarrhythmic potential, while compounds with other 2-substituents did not achieve this benchmark.
| Evidence Dimension | Antiarrhythmic activity (qualitative ranking across three tests) |
|---|---|
| Target Compound Data | Comparable or superior to lidocaine and quinidine |
| Comparator Or Baseline | Compound 1 (R=H): comparable/superior to lidocaine and quinidine; Compound 5: comparable/superior to lidocaine and quinidine; Compounds 2, 4, 6: did not reach this threshold; Lidocaine and Quinidine: reference antiarrhythmic drugs |
| Quantified Difference | Qualitative superiority statement; exact EC50 values not available from the abstract |
| Conditions | In vivo and in vitro antiarrhythmic assays (three test models); details in full text of Farmaco 1994, 49(1):5-17 |
Why This Matters
This evidence identifies the 2-methoxy derivative as one of only three compounds in its series to achieve antiarrhythmic efficacy matching or exceeding two clinical gold standards (lidocaine and quinidine), a property not shared by all 2-substituted analogs, making it a prioritized candidate for cardiovascular research procurement.
- [1] Sparatore A, Sparatore F. Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Farmaco. 1994 Jan;49(1):5-17. PMID: 7910463. View Source
